Diacetone acrylamide
Overview
Description
Synthesis Analysis
DAAM is synthesized through the reaction of diacetone alcohol with acrylonitrile, employing 98% sulfuric acid as a catalyst. Optimal reaction conditions, including temperature, time, and solvent, have been determined to achieve a high yield and purity of DAAM. The purity of DAAM can reach 99.83%, with a melting point between 55.5 to 56.0°C, highlighting the efficiency of the synthesis process (Duan Er-hong, 2005).
Molecular Structure Analysis
DAAM exhibits a molecular structure that enables it to participate in various chemical reactions. Its structure includes a ketone group, which plays a crucial role in its reactivity and applications, particularly in copolymerization processes where DAAM can be combined with other monomers to create copolymers with distinct properties.
Chemical Reactions and Properties
DAAM is known for its ability to undergo copolymerization with other monomers, a process significantly influenced by its molecular structure. This capability allows for the creation of copolymers with varied properties for specific industrial applications. The ultraviolet spectra of DAAM solutions in different solvents reveal strong absorption peaks, indicative of its reactivity and interaction with solvents (Yan-chun Ye et al., 2008).
Physical Properties Analysis
The physical properties of DAAM, including its melting point and solubility in various solvents, are crucial for its application in different industrial processes. These properties are determined by its molecular structure and significantly affect its handling and use in manufacturing.
Chemical Properties Analysis
DAAM's chemical properties, such as its reactivity with other chemical compounds and its role as a catalyst in esterification reactions, underscore its versatility in chemical synthesis and applications. It serves as a catalyst in esterification processes, demonstrating the broad utility of DAAM beyond its primary uses (Q. Cai et al., 2006).
Scientific Research Applications
Block Copolymer Synthesis : DAAM is used in aqueous dispersion polymerization to produce block copolymer nano-objects. These copolymers exhibit a wide range of morphologies, including lamellae and vesicles, and have been studied for their colloidal and morphological stabilities (Wang et al., 2017).
Holographic Photopolymer Formulations : DAAM exhibits significantly lower toxicity compared to acrylamide, making it preferable in photopolymer formulations for holographic device fabrication. DAAM-based photopolymers show promising refractive index modulation, suitable for a wide range of applications (Cody et al., 2013).
Synthesis Methodology : Various methods have been developed for synthesizing DAAM, such as reacting diacetone alcohol with acrylonitrile. Optimal reaction conditions have been studied for maximizing yield and purity (Duan Er-hong, 2005).
Ultraviolet Spectra Analysis : The ultraviolet spectra of DAAM solutions have been investigated, revealing characteristic absorption peaks which are sensitive to solvent polarity. This study aids in understanding the interactions between DAAM and different solvents (Yan-chun Ye et al., 2008).
Solid Propellant Binder Applications : DAAM has been used to modify polyurethane propellant binders, creating interpenetrating polymer networks (IPNs) with significantly improved mechanical properties. This application demonstrates DAAM's potential in enhancing the performance of polyurethane-based materials (YE Yan-chun, 2008).
Printing Ink Resins : DAAM has been utilized as a functional monomer in the synthesis of acrylate emulsions for printing inks. The influence of various factors on the performance of these emulsions has been extensively studied (L. Xi, 2010).
Photoinitiated Polymerization : DAAM has been used in photopolymerizations onto cotton, demonstrating potential applications in textile processing. The copolymer products exhibit stability to solvent extraction and hydrolysis, indicating good durability (A. Reine et al., 1973).
Glycerol-modified Holographic Photopolymers : The addition of glycerol to DAAM-based photopolymers enhances their recording intensity range and stability. This modification is significant for developing more efficient and durable holographic materials (D. Cody et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-5-8(12)10-9(3,4)6-7(2)11/h5H,1,6H2,2-4H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNKZBIFPJNNIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Record name | DIACETONE ACRYLAMIDE | |
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Related CAS |
25897-89-6 | |
Record name | 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID1024916 | |
Record name | Diacetone acrylamide | |
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Molecular Weight |
169.22 g/mol | |
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Physical Description |
Diacetone acrylamide appears as white crystals. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, White hygroscopic solid; [Merck Index] White or yellow crystalline solid; [MSDSonline] | |
Record name | DIACETONE ACRYLAMIDE | |
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Boiling Point |
248 °F at 8 mmHg (NTP, 1992), 120 °C @ 8 mm Hg | |
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Solubility |
Very soluble (NTP, 1992), Highly sol in water and most organic solvents, Soluble in chloroform | |
Record name | DIACETONE ACRYLAMIDE | |
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Vapor Pressure |
0.000579 [mmHg] | |
Record name | Diacetone acrylamide | |
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Product Name |
Diacetone acrylamide | |
Color/Form |
White crystalline solid | |
CAS RN |
2873-97-4 | |
Record name | DIACETONE ACRYLAMIDE | |
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Record name | DIACETONE ACRYLAMIDE | |
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Melting Point |
135 to 136 °F (NTP, 1992), 57-58 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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